molecular formula C23H24N2O B11953172 N,N-Dibenzyl-N'-(2,5-dimethylphenyl)urea CAS No. 86764-33-2

N,N-Dibenzyl-N'-(2,5-dimethylphenyl)urea

Cat. No.: B11953172
CAS No.: 86764-33-2
M. Wt: 344.4 g/mol
InChI Key: FAWLTDQJGLLZAO-UHFFFAOYSA-N
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Description

1,1-DIBENZYL-3-(2,5-XYLYL)UREA is a chemical compound with the molecular formula C23H24N2O. It is known for its unique structure, which includes two benzyl groups and a xylyl group attached to a urea moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-DIBENZYL-3-(2,5-XYLYL)UREA can be synthesized through various methods. One common approach involves the reaction of benzylamine with 2,5-dimethylbenzyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of 1,1-DIBENZYL-3-(2,5-XYLYL)UREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,1-DIBENZYL-3-(2,5-XYLYL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding benzyl alcohols and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

1,1-DIBENZYL-3-(2,5-XYLYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-DIBENZYL-3-(2,5-XYLYL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-DIBENZYL-3-(2,5-XYLYL)UREA is unique due to its specific arrangement of benzyl and xylyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research and industrial applications .

Properties

CAS No.

86764-33-2

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(2,5-dimethylphenyl)urea

InChI

InChI=1S/C23H24N2O/c1-18-13-14-19(2)22(15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

FAWLTDQJGLLZAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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